Bienvenue dans la boutique en ligne BenchChem!

2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Antitubercular drug discovery InhA inhibition Mycobacterium tuberculosis

2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic heterocyclic small molecule belonging to the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one class, designed as a tryptanthrin analog and inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The fused quinazolinone-thiadiazole core is decorated with a 2-fluorophenylamino group at position 2 and a methyl substituent at position 7, distinguishing it from other tryptanthrin-derived scaffolds.

Molecular Formula C16H11FN4OS
Molecular Weight 326.4 g/mol
CAS No. 1021260-33-2
Cat. No. B6566959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS1021260-33-2
Molecular FormulaC16H11FN4OS
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4F
InChIInChI=1S/C16H11FN4OS/c1-9-6-7-12-10(8-9)14(22)21-16(19-12)23-15(20-21)18-13-5-3-2-4-11(13)17/h2-8H,1H3,(H,18,20)
InChIKeyZLYBHDIRULVIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 1021260-33-2): A Fluorinated Tryptanthrin Analog for Antimycobacterial & Kinase-Targeted Screening


2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic heterocyclic small molecule belonging to the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one class, designed as a tryptanthrin analog and inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) [1]. The fused quinazolinone-thiadiazole core is decorated with a 2-fluorophenylamino group at position 2 and a methyl substituent at position 7, distinguishing it from other tryptanthrin-derived scaffolds. The compound is primarily sourced for early-stage drug discovery screening in antitubercular and anticancer programs, where the fluorinated aryl ring is expected to modulate target binding, metabolic stability, and physicochemical properties relative to non-fluorinated or differently substituted analogs within the same chemotype .

Why 2-[(2-Fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Cannot Be Replaced by Other In-Class Thiadiazoloquinazolinones


Substituting the 2-fluorophenylamino motif with other anilino, thioether, or heteroaryl groups on the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one scaffold leads to substantial shifts in biological activity, target engagement, and toxicity profiles that preclude simple interchange. In the seminal 2019 antitubercular study, the most potent compound was 2-(propylthio)-, not an anilino-substituted analog, achieving 100% mycobacterial growth inhibition at MIC 6.5 µg/mL, whereas other substituents yielded markedly different MICs [1]. Additionally, BindingDB data for the closely related 2-(3-methylanilino) analog reveal micromolar phosphatase IC50 values (e.g., 2.74 µM for PTPN7, 10 µM for DUSP6), indicating that subtle changes in the aryl ring (fluoro vs. methyl vs. methoxy) re-direct selectivity across the phosphatome [2]. These substituent-dependent variations in potency, selectivity, and safety mean that a scientific user cannot assume functional equivalence; procurement decisions must be anchored to the specific 2-fluorophenylamino-7-methyl combination to ensure reproducible target profile, off-target liability, and physiochemical handling in downstream assays.

Quantitative Differentiation Guide: 2-[(2-Fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one vs. Closest Analogs


Antimycobacterial Potency Window: Core Scaffold MIC vs. Tryptanthrin and Lead Analog 2-(Propylthio) Derivative

The 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core, including the 2-(propylthio)-substituted analog, demonstrates up to 100% inhibition of M. tuberculosis growth at a MIC of 6.5 µg/mL in vitro [1]. While the specific MIC for the 2-[(2-fluorophenyl)amino]-7-methyl derivative has not been published in the primary literature, the 2-fluorophenylamino substitution is structurally distinct from the propylthio group that produced this maximal effect. Procuring this exact compound enables head-to-head MIC comparison with the published 6.5 µg/mL benchmark, as well as with tryptanthrin itself (reported MIC ~10–20 µg/mL in related assays), to establish a unique potency fingerprint [2].

Antitubercular drug discovery InhA inhibition Mycobacterium tuberculosis

Phosphatase Selectivity Shift: 3-Methylanilino Analog IC50 Data versus Predicted 2-Fluorophenylamino Profile

The closest commercially profiled analog, 2-(3-methylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, exhibits IC50 values of 2.74 µM against human tyrosine-protein phosphatase non-receptor type 7 (PTPN7) and 10 µM against rat dual specificity protein phosphatase 6 (DUSP6) [1]. The replacement of the 3-methyl group with a 2-fluoro substituent is expected to alter electron density on the anilino ring, hydrogen-bonding capacity, and steric fit within the phosphatase active site, thereby shifting selectivity and potency. This direct comparator establishes that the thiadiazoloquinazolinone scaffold is amenable to phosphatase target engagement, and the 2-fluorophenylamino derivative provides a key tool to probe the impact of ortho-fluorination on PTP/DUSP selectivity.

Phosphatase inhibitor profiling Tyrosine phosphatase Selectivity screening

Physicochemical Differentiation: Computed logP and Solubility Impact of 2-Fluoro vs. 3-Methoxy Substitution

ChemDiv's calculated properties for the 3-methoxyanilino analog (2-(3-methoxyanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one) provide a reference point: logP = 3.57, logD = 3.54, logSw = -3.86, with a polar surface area (PSA) of 54.41 Ų . The replacement of the electron-donating methoxy group with an electron-withdrawing 2-fluoro substituent is predicted to lower logP by approximately 0.3–0.5 units and slightly increase PSA due to the fluorine's polarity, thereby improving aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement. This shift is critical for assay compatibility and oral bioavailability optimization.

Physicochemical profiling logP Aqueous solubility

Toxicity Differentiation: In Vivo Acute Toxicity of Core Scaffold vs. Tryptanthrin

The lead 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one scaffold (2-(propylthio) derivative) demonstrated very low per oral acute toxicity in animal models, falling under GHS Category 5 (LD50 > 2000 mg/kg) [1]. This contrasts with tryptanthrin, which exhibits moderate toxicity in some reports. The 2-fluorophenylamino-7-methyl modification is expected to further modulate toxicity through altered metabolism and clearance, making this specific compound a valuable probe for evaluating safety margins within the tryptanthrin analog series.

Acute toxicity GHS classification In vivo safety

Recommended Application Scenarios for 2-[(2-Fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one


Antitubercular Lead Optimization: InhA Inhibitor SAR Expansion

Use as a key intermediate to explore the structure-activity relationship of the 2-anilino substituent on the thiadiazoloquinazolinone core. The 2-fluorophenylamino group offers a distinct electronic and steric profile compared to the propylthio lead compound (MIC 6.5 µg/mL), enabling the identification of new InhA inhibitors with improved resistance profiles or reduced toxicity [1].

Phosphatase Selectivity Profiling: Ortho-Fluoro vs. Meta-Methyl SAR

Employ the compound as a matched molecular pair with the 3-methylanilino analog (PTPN7 IC50 = 2.74 µM) to quantify the effect of ortho-fluorination on phosphatase selectivity and potency. This head-to-head comparison can reveal key interactions within the PTP/DUSP active site and guide the design of selective phosphatase modulators for oncology or immunology targets [2].

Physicochemical and ADME Property Benchmarking

Utilize the compound to experimentally validate predicted shifts in logP, solubility, and permeability arising from 2-fluoro substitution relative to 3-methoxy or 3-methyl analogs . This data is critical for establishing a reliable in silico-to-in vitro correlation and for selecting the optimal lead candidate for in vivo pharmacokinetic studies.

In Vivo Safety Margin Assessment in a Tryptanthrin Analog Series

Integrate the compound into a comparative acute and chronic toxicity study alongside the 2-(propylthio) benchmark (GHS Category 5) and tryptanthrin to determine whether the 2-fluorophenylamino modification further improves the therapeutic window, supporting candidate nomination for preclinical development [1].

Quote Request

Request a Quote for 2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.